N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide
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Overview
Description
N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide: is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a thiazole ring substituted with a 3-methylphenylmethyl group and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution with 3-Methylphenylmethyl Group: The thiazole ring is then subjected to a Friedel-Crafts alkylation reaction with 3-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Acetamide Formation: The final step involves the acylation of the thiazole derivative with acetic anhydride to introduce the acetamide group.
Industrial Production Methods
Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide: has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide: can be compared with other thiazole derivatives, such as:
2-Aminothiazole: Known for its antimicrobial properties.
Thiazole-4-carboxylic acid: Used in the synthesis of pharmaceuticals.
Benzothiazole: Exhibits anticancer activity.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-9-4-3-5-11(6-9)7-12-8-14-13(17-12)15-10(2)16/h3-6,8H,7H2,1-2H3,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVFPFOJUNCKMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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